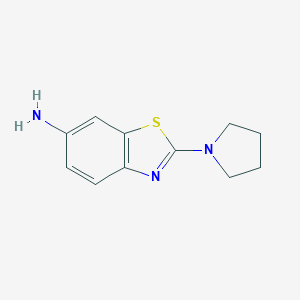

2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrrolidin-1-yl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c12-8-3-4-9-10(7-8)15-11(13-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWAGLLISXEQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine: A Technical Guide for Medicinal and Process Chemistry

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route to 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine, a molecule of interest in medicinal chemistry due to the prevalence of the 2-aminobenzothiazole scaffold in biologically active compounds.[1][2] The synthesis is centered around a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely utilized method for the functionalization of heterocyclic systems.[3][4] This document will detail the synthetic strategy, provide a step-by-step experimental protocol, and discuss the underlying reaction mechanisms and characterization techniques. This guide is intended for researchers and professionals in drug development and organic synthesis.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] The 2-aminobenzothiazole moiety, in particular, is a key pharmacophore in numerous therapeutic agents.[1][2][7] The introduction of various substituents at the 2-amino position allows for the fine-tuning of a compound's biological activity, making the development of efficient and versatile synthetic methodologies for these derivatives a topic of considerable interest.[1][8] This guide focuses on the synthesis of a specific derivative, this compound, which incorporates a pyrrolidine ring, a common structural motif in many biologically active molecules.

Retrosynthetic Analysis and Synthetic Strategy

The target molecule, this compound, can be disconnected at the C2-N bond of the benzothiazole ring. This retrosynthetic analysis points to a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step. The proposed synthesis involves the reaction of a 2-halobenzothiazole precursor, specifically 2-chloro-1,3-benzothiazol-6-amine, with pyrrolidine as the nucleophile.

The electron-withdrawing nature of the thiazole ring system activates the C2 position for nucleophilic attack, making the displacement of a halide at this position a favorable process.[3] This strategy is a well-established method for the synthesis of 2-substituted benzothiazoles.

Experimental Section

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of the Starting Material: 2-Amino-6-chlorobenzothiazole

The precursor, 2-amino-6-chlorobenzothiazole, can be synthesized from 4-chloroaniline through a cyclization reaction with potassium thiocyanate in the presence of bromine.[9]

Protocol:

-

In a well-ventilated fume hood, suspend 4-chlorophenylthiourea in chlorobenzene.

-

With stirring, add sulfuryl chloride dropwise at a controlled temperature (e.g., 40-45 °C).

-

After the addition is complete and gas evolution has ceased, remove the chlorobenzene by steam distillation.

-

Adjust the pH of the remaining suspension to approximately 8 with an aqueous ammonia solution to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry to yield 2-amino-6-chlorobenzothiazole.[9]

Synthesis of this compound

The core of the synthesis is the nucleophilic aromatic substitution of the chlorine atom at the 2-position of the benzothiazole ring with pyrrolidine.

Protocol:

-

To a solution of 2-amino-6-chlorobenzothiazole in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an excess of pyrrolidine.

-

The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, can be beneficial to scavenge the HCl generated during the reaction.[10]

-

Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water to remove residual solvent and salts.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Table 1: Proposed Reaction Parameters

| Parameter | Value | Rationale |

| Solvent | N,N-Dimethylformamide (DMF) | High boiling point, polar aprotic, good solubility for reactants. |

| Nucleophile | Pyrrolidine (2-3 equivalents) | Drives the reaction to completion. |

| Base | Triethylamine (1.5 equivalents) | Neutralizes the in-situ generated HCl. |

| Temperature | 120 °C | Provides sufficient energy for the SNAr reaction. |

| Reaction Time | 4-8 hours | To be determined by TLC monitoring. |

Characterization

The structure of the final product, this compound, should be confirmed by standard spectroscopic methods.

-

1H NMR: Expect signals corresponding to the aromatic protons of the benzothiazole ring, the protons of the pyrrolidine ring, and the amine proton.

-

13C NMR: Expect signals for the carbon atoms of the benzothiazole and pyrrolidine rings.

-

IR Spectroscopy: Look for characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=N stretching of the thiazole ring.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the product should be observed.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is an addition-elimination process.

Step 1: Nucleophilic Attack The nitrogen atom of pyrrolidine, acting as a nucleophile, attacks the electrophilic C2 carbon of the benzothiazole ring. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized over the electron-withdrawing thiazole ring.

Step 2: Elimination of the Leaving Group The aromaticity of the benzothiazole ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the final product.

The presence of the nitrogen atom within the thiazole ring enhances the electrophilicity of the C2 position, facilitating the nucleophilic attack.[3][11]

Visualizing the Synthesis

Synthetic Pathway

Caption: Overall synthetic route to the target compound.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Conclusion

The synthesis of this compound can be effectively achieved through a nucleophilic aromatic substitution reaction. This technical guide provides a robust and well-reasoned synthetic protocol based on established chemical principles. The described methodology is amenable to adaptation for the synthesis of a library of related 2-aminobenzothiazole derivatives, which could be valuable for structure-activity relationship studies in drug discovery programs.

References

- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (2017). New Journal of Chemistry.

- Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". (n.d.). Benchchem.

- Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. (2017). Organic Chemistry Portal.

- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (n.d.). New Journal of Chemistry (RSC Publishing).

- Solid-Phase Synthesis of 2-Aminobenzothiazoles. (n.d.). PMC - NIH.

- Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. (n.d.). Indian Journal of Chemistry.

- Synthesis of 2-amino-6-chlorobenzothiazole. (n.d.). PrepChem.com.

- Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. (n.d.). SAS Publishers.

- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). ACS Omega.

- Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (2024). Journal of Al-Nahrain University.

- Nucleophilic arom

- nucleophilic arom

- Recent Advances in Synthesis of Benzothiazole Compounds Rel

- Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI.

- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (n.d.). PMC - NIH.

Sources

- 1. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine

Foreword: The Strategic Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the adage "a potent molecule is not necessarily a drug" has never been more resonant. The journey from a biologically active "hit" to a viable clinical candidate is paved with the meticulous characterization of its physicochemical properties. These fundamental attributes govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its therapeutic potential. This guide is dedicated to a molecule of significant interest, 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine , a derivative of the esteemed 2-aminobenzothiazole scaffold.

The 2-aminobenzothiazole core is recognized as a "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The specific substitutions of a pyrrolidine ring at the 2-position and an amine group at the 6-position of the benzothiazole core in our subject molecule suggest a nuanced profile of solubility, lipophilicity, and basicity. These features are critical determinants of its interaction with biological targets and its overall drug-like properties.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only a theoretical framework for understanding the key physicochemical properties of this compound but also detailed, field-proven experimental protocols for their determination. Our approach is grounded in scientific integrity, ensuring that each methodology is a self-validating system for generating robust and reproducible data.

Molecular Structure and Predicted Physicochemical Properties

The initial step in characterizing any novel compound is a thorough analysis of its structure and a computational prediction of its core physicochemical parameters. These in silico assessments provide a valuable baseline and guide subsequent experimental investigations.

Molecular Formula: C₁₁H₁₃N₃S[5]

Molecular Weight: 219.31 g/mol

Structure:

Caption: Chemical structure of this compound.

Computationally Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Indicates the lipophilicity of the molecule. A value in this range suggests good membrane permeability, a key factor for oral bioavailability. |

| Aqueous Solubility (LogS) | Moderately Soluble | Crucial for absorption and formulation. The presence of polar amine groups is expected to enhance solubility. |

| pKa (Acid Dissociation Constant) | Basic pKa ~ 5.0 - 7.0 | The primary amine at the 6-position and the nitrogen in the pyrrolidine ring are basic centers. The pKa determines the ionization state at physiological pH, which influences solubility, permeability, and target binding. |

| Topological Polar Surface Area (TPSA) | ~50 - 70 Ų | An indicator of a molecule's ability to permeate cell membranes. A TPSA in this range is generally associated with good oral bioavailability. |

| Melting Point (°C) | Not readily predictable with high accuracy | A key determinant of solubility and stability. Experimental determination is essential. |

Synthesis of this compound

The synthesis of 2-aminobenzothiazole derivatives is well-documented in the scientific literature.[6][7][8] A common and effective method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen. For our target molecule, a plausible synthetic route is outlined below.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of similar compounds. Optimization of reaction conditions (temperature, reaction time, stoichiometry) is crucial for achieving high yields and purity.

-

Synthesis of 2-Amino-6-nitrobenzothiazole:

-

Dissolve 4-nitroaniline in an appropriate solvent (e.g., glacial acetic acid).

-

Add potassium thiocyanate (KSCN) to the solution.

-

Slowly add a solution of bromine in glacial acetic acid at a controlled temperature (typically below 10°C).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the mixture into ice water and collect the precipitated solid by filtration.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Synthesis of 2-Pyrrolidin-1-yl-6-nitrobenzothiazole:

-

To a solution of 2-chloro-6-nitrobenzothiazole in a suitable solvent (e.g., DMF or DMSO), add pyrrolidine.

-

Add a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HCl formed.

-

Heat the reaction mixture until the starting material is consumed (monitored by TLC).

-

After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Synthesis of this compound:

-

Dissolve 2-pyrrolidin-1-yl-6-nitrobenzothiazole in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent, such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation (H₂, Pd/C).

-

Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

-

Experimental Determination of Physicochemical Properties

Robust experimental data is the cornerstone of a successful drug development program. The following sections detail the standard protocols for determining the key physicochemical properties of this compound.

Lipophilicity (LogP and LogD)

Lipophilicity is a critical parameter that influences a drug's permeability, solubility, and metabolic stability.[9][10] It is typically measured as the partition coefficient (LogP) between n-octanol and water, or the distribution coefficient (LogD) at a specific pH.

This is the traditional and most reliable method for LogP measurement.[9]

Caption: Workflow for LogP determination using the shake-flask method.

Detailed Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

-

Partitioning: In a centrifuge tube, combine a known volume of the sample solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the tube for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and organic phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV.

-

Calculation: Calculate the LogP value using the formula: LogP = log (Concentration in n-octanol / Concentration in aqueous phase).

Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.[11][12] Poor solubility can lead to low bioavailability and challenges in developing suitable dosage forms.

This method determines the equilibrium solubility of a compound.

Caption: Workflow for determining thermodynamic solubility.

Detailed Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After incubation, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any undissolved solid.

-

Quantification: Dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method with a standard calibration curve.

-

Data Reporting: Express the solubility in units of mg/mL or µM.

Ionization Constant (pKa)

The pKa value(s) of a molecule determine its charge state at different pH values, which significantly impacts its solubility, permeability, and target interactions.[13] Given the presence of two basic nitrogen atoms, this compound is expected to have at least one basic pKa.

This is a classic and accurate method for measuring pKa.

Detailed Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a co-solvent system (e.g., methanol-water) if necessary, to ensure complete dissolution.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For multiple pKa values, specialized software can be used to analyze the titration curve.

Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound.[14][15]

This is a simple and widely used technique.

Detailed Protocol:

-

Sample Preparation: Finely powder a small amount of the dry, crystalline this compound.

-

Capillary Loading: Pack a small amount of the powder into a capillary tube.

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample slowly and observe the temperature at which the substance begins to melt and the temperature at which it is completely molten.

-

Reporting: Report the melting point as a range. A narrow melting point range is indicative of high purity.

Chemical Stability

Assessing the chemical stability of a compound under various conditions is crucial for determining its shelf-life and for developing stable formulations.[16]

pH-Dependent Stability

Protocol:

-

Prepare solutions of this compound in a series of buffers with different pH values (e.g., pH 2, 7.4, and 9).

-

Incubate the solutions at a controlled temperature (e.g., 37°C).

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots and analyze the concentration of the parent compound by HPLC-UV.

-

The degradation rate can be determined by plotting the natural logarithm of the concentration versus time.

Photostability

Protocol:

-

Prepare solutions of the compound in a suitable solvent.

-

Expose the solutions to a standardized light source (e.g., a xenon lamp in a photostability chamber) for a defined period.

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the concentration of the parent compound in both the light-exposed and dark control samples by HPLC-UV to determine the extent of photodegradation.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of this compound. The predicted properties suggest that this molecule possesses a favorable profile for further investigation as a potential therapeutic agent. However, it is imperative that these predictions are validated through rigorous experimental determination as outlined in this guide. The resulting data will be invaluable for guiding lead optimization, formulation development, and the overall progression of this promising compound through the drug discovery pipeline. Subsequent studies should focus on establishing a clear structure-activity relationship (SAR) and structure-property relationship (SPR) to further refine the therapeutic potential of this important class of molecules.

References

- IAJESM. (n.d.). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges.

- ACS Publications. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega.

- PubMed Central (PMC). (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery.

- ResearchGate. (2024, March 14). (PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.

- PubMed Central (PMC). (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.

- PubMed Central (PMC) - NIH. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing.

- The Royal Society of Chemistry. (2023, February 3). Chapter 1: Physicochemical Properties - Books.

- The Royal Society of Chemistry. (2015, July 7). CHAPTER 1: Physicochemical Properties and Compound Quality - Books.

-

MDPI. (n.d.). An Update on the Synthesis of Pyrrolo[1][17]benzodiazepines. Retrieved from

- ResearchGate. (n.d.). Physicochemical Properties of newly synthesized benzo[d]thiazol-2-amine compounds.

- PubChem. (2025, November 22). 2-(3-Methyl-2-pyridinyl)-1,3-benzothiazol-6-amine.

- ScienceDirect. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.

- ChemSynthesis. (2025, May 20). 2-pyrrolidin-1-yl-ethyl-benzothiazole - C13H16N2S, density, melting point, boiling point, structural formula, synthesis.

- ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.

- MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.

- Sigma-Aldrich. (n.d.). 2-pyrrolidin-1-yl-1,3-benzothiazol-6-ol.

- MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.

- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.

- PubMed. (2023). Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors.

- King-Pharm. (n.d.). 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol [855467-31-1].

- ChemicalBook. (n.d.). This compound.

- PubChem. (n.d.). Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706.

- PubMed Central. (2025, September 11). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants.

- PubChem. (n.d.). 6-Bromo-2-pyrrolidin-1-yl-1,3-benzothiazole | C11H11BrN2S.

- PubMed Central (PMC) - NIH. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis.

- Benchchem. (n.d.). In-Depth Technical Guide: Solubility and Stability of 6-propyl-1,3-benzothiazol-2-amine.

- ResearchGate. (2016, April 19). (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.

- Matrix Fine Chemicals. (n.d.). 2-(PYRROLIDIN-1-YL)-1,3-BENZOTHIAZOLE | CAS 19983-29-0.

- Benchchem. (n.d.). Physical and chemical properties of 1-(1,3-Benzothiazol-6-yl)ethanol.

-

PubMed Central (PMC) - NIH. (2023, July 18). Approach to Pyrido[2,1-b][1][14]benzothiazol-1-ones via In Situ Generation of Acyl(1,3-benzothiazol-2-yl)ketenes by Thermolysis of Pyrrolo[2,1-c][1][17]benzothiazine-1,2,4-triones. Retrieved from

- ResearchGate. (2021, June 3). (PDF) Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity.

- ChemicalBook. (n.d.). 2-Benzothiazolamine | 136-95-8.

- Sigma-Aldrich. (2024, December 28). SAFETY DATA SHEET.

Sources

- 1. iajesm.in [iajesm.in]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [m.chemicalbook.com]

- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. books.rsc.org [books.rsc.org]

- 12. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 13. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Mechanism of Action of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1][2][3] This guide focuses on a specific, yet under-researched, derivative: 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine. While direct literature on its mechanism of action is sparse, its structural motifs—a 2-amino substituted benzothiazole core with a pyrrolidine moiety—suggest several plausible and compelling biological targets. This document serves as an in-depth technical guide, postulating potential mechanisms of action based on robust evidence from structurally analogous compounds. Furthermore, it provides a comprehensive, field-proven experimental workflow for researchers to systematically elucidate the compound's precise molecular interactions and cellular effects. Our approach is designed to be a self-validating system, integrating in silico predictions with rigorous in vitro validation to accelerate the discovery process.

Part 1: The Benzothiazole Core and the Promise of this compound

The benzothiazole ring system is a privileged heterocyclic structure, integral to numerous FDA-approved drugs and a plethora of investigational agents.[4][5] Its rigid, bicyclic nature and ability to participate in various non-covalent interactions make it an ideal scaffold for engaging with biological targets. Derivatives have shown efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2]

The subject of this guide, this compound, combines three key structural features:

-

The Benzothiazole Core: A known pharmacophore with a wide range of biological activities.

-

The 6-Amino Group: An electron-donating group that can significantly influence the electronic properties of the ring system and serve as a hydrogen bond donor.

-

The 2-Pyrrolidinyl Group: A cyclic amine that can impact solubility, cell permeability, and binding interactions with target proteins.

Given the absence of specific studies on this molecule, this guide will explore three primary, evidence-based, postulated mechanisms of action: Monoamine Oxidase B (MAO-B) inhibition, protein kinase inhibition, and antimicrobial activity.

Part 2: Postulated Mechanisms of Action Based on Structural Analogs

Postulate I: Monoamine Oxidase B (MAO-B) Inhibition - A Neuroprotective Avenue

Monoamine Oxidase B is a key enzyme in the catabolism of neurotransmitters, particularly dopamine. Its inhibition can increase dopaminergic signaling, a therapeutic strategy in neurodegenerative conditions like Parkinson's disease. Several studies have highlighted that benzothiazole derivatives, especially those incorporating pyrrolidine or similar cyclic amine moieties, exhibit potent and selective MAO-B inhibitory activity.[6][7][8][9]

Causality and Structural Rationale: The pyrrolidine nitrogen in this compound could interact with key residues in the MAO-B active site, such as tyrosine and cysteine residues, which are crucial for its catalytic activity.[10] The benzothiazole ring itself can engage in hydrophobic interactions within the enzyme's substrate cavity. The 6-amino group may further enhance binding through hydrogen bonding. A series of benzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide derivatives have shown selective MAO-B inhibitory effects, underscoring the potential of the pyrrolidine-benzothiazole combination.[6]

Signaling Pathway:

Caption: Postulated MAO-B Inhibition Pathway.

Postulate II: Protein Kinase Inhibition - An Anticancer Strategy

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[11] The benzothiazole scaffold is present in numerous kinase inhibitors, where it often acts as an ATP-competitive inhibitor by occupying the ATP-binding pocket of the enzyme.[11][12] Studies have shown that 2-aminobenzothiazole derivatives can inhibit a range of kinases, including PI3K, CDK2, Akt, and mTOR.[13][14]

Causality and Structural Rationale: The nitrogen atoms in the benzothiazole ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a common interaction for many kinase inhibitors. The 2-pyrrolidinyl and 6-amino groups can be oriented to interact with other regions of the active site, potentially conferring selectivity and potency. The design of novel PI3Kβ inhibitors has successfully utilized a benzothiazole scaffold with a morpholine group (structurally related to pyrrolidine) at the 2-position, demonstrating the viability of this approach.[15]

Signaling Pathway:

Caption: Postulated Protein Kinase Inhibition Pathway.

Postulate III: Antimicrobial Action - Combating Infectious Agents

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[16] Benzothiazole derivatives have been reported to possess broad-spectrum antimicrobial activity by inhibiting essential microbial enzymes such as DNA gyrase, dihydroorotase, and dihydropteroate synthase.[16][17]

Causality and Structural Rationale: The mechanism of antimicrobial action for benzothiazoles is often target-specific. For instance, sulfonamide-containing benzothiazoles have been shown to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[18] The 2-amino group and the benzothiazole core of our target compound could potentially mimic the p-aminobenzoic acid (PABA) substrate of DHPS. Alternatively, the planar benzothiazole ring could intercalate with bacterial DNA or inhibit topoisomerases like DNA gyrase. The combination of a pyrrolidine-2-one with a benzothiazole has been shown to yield potent antimicrobial activity.[16]

Potential Targets:

Caption: Postulated Antimicrobial Targets.

Part 3: A Proposed Experimental Workflow to Elucidate the Mechanism of Action

To move from postulation to confirmation, a systematic, multi-tiered experimental approach is required. The following workflow is designed to be a self-validating system, where in silico predictions guide targeted in vitro experiments.

Phase 1: In Silico Prediction and Target Identification

The initial phase involves computational methods to predict the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and to identify the most probable biological targets.

Experimental Protocol: In Silico Analysis

-

ADME & Toxicity Prediction:

-

Utilize platforms like SwissADME and ProTox-II to predict pharmacokinetic properties (e.g., LogP, solubility, blood-brain barrier permeability) and potential toxicity.[19] This helps in assessing the "drug-likeness" of the compound.

-

-

Target Prediction & Molecular Docking:

-

Employ reverse docking servers (e.g., PharmMapper, SuperPred) to screen the compound against a large database of protein structures to identify potential binding targets.

-

Based on the postulated mechanisms, perform focused molecular docking studies using software like AutoDock Vina or Molegro Virtual Docker.[19][20][21]

-

Dock the compound into the active sites of human MAO-B (PDB: 2V5Z), various protein kinases (e.g., PI3Kγ - PDB: 7JWE), and bacterial enzymes like E. coli DHPS.[13]

-

Analyze the binding affinities (e.g., kcal/mol) and interaction modes (hydrogen bonds, hydrophobic interactions) to rank the potential targets.

-

-

Quantitative Structure-Activity Relationship (QSAR) Modeling:

Caption: In Silico Prediction Workflow.

Phase 2: In Vitro Validation and Mechanistic Studies

The hypotheses generated from the in silico phase are now tested using a tiered in vitro approach.

Tier 1: Broad Spectrum Biological Screening

The objective is to determine the general biological activity profile of the compound.

-

Anticancer Screening: Test the compound against a panel of cancer cell lines (e.g., NCI-60 panel) to determine its cytotoxic or anti-proliferative activity.[13] The MTT or SRB assay is a standard method.

-

Antimicrobial Screening: Determine the Minimum Inhibitory Concentration (MIC) against a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans).[3][17]

-

Enzyme Inhibition Screening: If resources permit, screen against a panel of enzymes relevant to the postulated mechanisms, such as a kinase panel and MAO-A/MAO-B.

Tier 2: Target-Specific Assays

Based on the results from Tier 1 and the in silico predictions, proceed with specific mechanistic assays.

If Anticancer Activity is Confirmed: Kinase Inhibition Pathway

-

Biochemical Kinase Inhibition Assay: [23][24]

-

Objective: To determine if the compound directly inhibits the activity of a purified kinase enzyme.

-

Protocol:

-

Select a kinase identified from in silico screening or a broad panel (e.g., PI3K, Akt).

-

Prepare a reaction mixture containing the purified kinase, a suitable substrate (peptide or protein), and ATP (often radiolabeled [γ-³²P]ATP or in a system where ATP depletion is measured).

-

Add varying concentrations of the test compound.

-

Incubate for a specific time at the optimal temperature.

-

Stop the reaction and quantify substrate phosphorylation. This can be done via scintillation counting for radiolabeled assays or luminescence-based methods that measure remaining ATP (e.g., Kinase-Glo™).[24]

-

Calculate the IC50 value, the concentration of the compound that inhibits 50% of the kinase activity.[23]

-

-

-

Cellular Target Engagement & Phosphorylation Assay: [25][26]

-

Objective: To confirm that the compound inhibits the target kinase within intact cells.

-

Protocol:

-

Treat cancer cells with varying concentrations of the compound.

-

Lyse the cells and perform a Western blot analysis.

-

Use phospho-specific antibodies to detect the phosphorylation status of the direct downstream substrate of the target kinase (e.g., phospho-Akt for PI3K inhibition).

-

A decrease in the phosphorylation of the substrate indicates target engagement and inhibition.

-

-

If Neuroprotective Potential is Suggested: MAO-B Inhibition Pathway

-

In Vitro MAO-A and MAO-B Inhibition Assay: [27]

-

Objective: To determine the potency and selectivity of the compound as an inhibitor of MAO-A and MAO-B.

-

Protocol:

-

Use recombinant human MAO-A and MAO-B enzymes.

-

A common method is a fluorometric assay using a substrate that produces a fluorescent product upon oxidation by MAO.

-

Prepare reaction wells with the enzyme, substrate, and varying concentrations of the test compound.

-

Incubate and measure the fluorescence signal over time.

-

Calculate the IC50 values for both MAO-A and MAO-B.

-

Determine the Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B). A high SI indicates selectivity for MAO-B.[10]

-

-

If Antimicrobial Activity is Confirmed: Elucidating the Antimicrobial MOA

-

Macromolecular Synthesis Inhibition Assay: [28]

-

Objective: To determine if the compound interferes with the synthesis of DNA, RNA, proteins, or the cell wall.

-

Protocol:

-

Grow bacterial cultures in the presence of the compound at its MIC.

-

At different time points, add radiolabeled precursors for each macromolecule (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan).

-

After incubation, precipitate the macromolecules, collect them on filters, and measure the incorporated radioactivity using a scintillation counter.

-

Inhibition of incorporation of a specific precursor points to the cellular pathway being targeted.

-

-

-

Specific Enzyme Inhibition Assays: [16][17]

-

If in silico or macromolecular synthesis assays suggest a specific target (e.g., DHPS, DNA gyrase), perform a biochemical assay with the purified enzyme, similar to the kinase assay protocol.

-

Part 4: Data Interpretation and Synthesis

The final step is to synthesize the data from all phases to build a coherent model of the compound's mechanism of action.

| Postulated Mechanism | In Silico Evidence | Key In Vitro Experiments | Expected Outcome for Confirmation |

| MAO-B Inhibition | High binding affinity to MAO-B active site. Favorable ADME for CNS penetration. | MAO-A/MAO-B Inhibition Assay | Low IC50 for MAO-B and high Selectivity Index (>10). |

| Kinase Inhibition | High binding affinity to a specific kinase's ATP pocket. | Biochemical Kinase Assay, Cellular Phosphorylation Assay | Low IC50 in biochemical assay; dose-dependent decrease in substrate phosphorylation in cells. |

| Antimicrobial Action | High binding affinity to a bacterial enzyme (e.g., DHPS, DNA gyrase). | MIC Determination, Macromolecular Synthesis Assay, Bacterial Enzyme Assay | Low MIC value; specific inhibition of DNA, RNA, protein, or cell wall synthesis; low IC50 against the target enzyme. |

By cross-referencing the results, a primary mechanism can be identified. For example, if the compound shows potent anticancer activity, a low IC50 against PI3K, and a corresponding decrease in phospho-Akt in cells, the primary mechanism is likely PI3K inhibition.

Part 5: Conclusion

This compound is a compound of significant interest due to its privileged benzothiazole scaffold. While its specific mechanism of action remains to be elucidated, its structural features strongly suggest potential as a monoamine oxidase B inhibitor, a protein kinase inhibitor, or an antimicrobial agent. The comprehensive, multi-tiered workflow presented in this guide—combining predictive in silico modeling with rigorous in vitro validation—provides a clear and effective roadmap for researchers. This systematic approach will not only unravel the specific molecular interactions of this promising compound but also accelerate its potential journey from a chemical entity to a valuable therapeutic lead.

References

-

New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. (2023). MDPI. [Link]

-

Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors. (2023). PubMed. [Link]

-

In silico studies of benzothiazole derivatives as potential inhibitors of Anopheles funestus and Anopheles gambiae trehalase. (2024). Frontiers. [Link]

-

High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. (2012). PMC. [Link]

-

Benzothiazole‐Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase‐B and Butyrylcholinesterase Inhibitors. (2023). ResearchGate. [Link]

-

Unlocking the mechanism of action: a cost-effective flow cytometry approach for accelerating antimicrobial drug development. (2024). ResearchGate. [Link]

-

In Silico Molecular Docking & ADMET Study Of Benzothiazole Fused With 1,3,4-Oxadiazole Derivatives For Anti-Cancer Activity. (2021). Revista Electronica de Veterinaria. [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). PMC. [Link]

-

Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies. (2024). Hep Journals. [Link]

-

Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). PubMed. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]

-

Targeting Monoamine Oxidase B for the Treatment of Alzheimer's and Parkinson's Diseases Using Novel Inhibitors Identified Using an Integrated Approach of Machine Learning and Computer-Aided Drug Design. (2023). MDPI. [Link]

-

Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (2023). PubMed Central. [Link]

-

Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024). SSRN. [Link]

-

Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. (2018). PMC. [Link]

-

In vitro MAO inhibition data for target compounds 2 a–2 z.. (2023). ResearchGate. [Link]

-

Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

-

Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). ResearchGate. [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Omega. [Link]

-

An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. (2022). PMC. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC. [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2024). RSC Publishing. [Link]

-

Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022). PMC. [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]

-

Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (2010). Der Pharmacia Lettre. [Link]

-

Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2018). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2024). PubMed Central. [Link]

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][10][29]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. [Link]

-

Investigating antimicrobial mechanisms-of-action using automated genome-wide and gene-specific... (2022). YouTube. [Link]

-

Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. (2010). PubMed. [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PMC. [Link]

-

Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks. [Link]

-

Scheme demonstrating the mechanisms of antibiotic action on bacteria.. (2024). ResearchGate. [Link]

-

Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). MDPI. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (2017). PMC. [Link]

-

Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijper.org [ijper.org]

- 3. jchr.org [jchr.org]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents [mdpi.com]

- 18. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 19. veterinaria.org [veterinaria.org]

- 20. Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies [journal.hep.com.cn]

- 21. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. reactionbiology.com [reactionbiology.com]

- 26. reactionbiology.com [reactionbiology.com]

- 27. High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | In silico studies of benzothiazole derivatives as potential inhibitors of Anopheles funestus and Anopheles gambiae trehalase [frontiersin.org]

"biological activity of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine"

An In-depth Technical Guide on the Biological Activity of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine

Abstract

The 1,3-benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific, likely novel derivative, this compound. Given the limited direct literature on this exact molecule, this document serves as a comprehensive roadmap for researchers and drug development professionals. It outlines a systematic approach to characterizing its biological potential, grounded in established methodologies for analogous compounds. We will detail the strategic selection of assays, provide step-by-step experimental protocols, and discuss the underlying rationale for each investigative stage, from initial screening to preliminary mechanism of action studies.

Introduction: The Benzothiazole Scaffold as a Privileged Structure

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a thiazole ring. This scaffold is of significant interest in drug discovery due to its versatile biological activities. The structural rigidity of the benzothiazole core, combined with the ability to introduce various substituents at different positions, allows for the fine-tuning of its pharmacological properties.

The 2-amino-1,3-benzothiazole moiety, in particular, is a cornerstone for the development of potent therapeutic agents. The introduction of a pyrrolidine ring at the 2-position and an amine group at the 6-position, as in the case of this compound, creates a molecule with distinct electronic and steric properties that warrant a thorough biological investigation. The pyrrolidine group can enhance solubility and cell permeability, while the 6-amine group provides a site for potential hydrogen bonding interactions with biological targets.

This guide provides a strategic framework for the systematic evaluation of the biological activity of this novel compound.

Proposed Workflow for Biological Evaluation

A logical, tiered approach is essential when investigating a novel chemical entity. This ensures that resources are used efficiently, and the most promising activities are pursued. The following workflow is recommended for this compound.

Caption: A tiered workflow for the biological evaluation of a novel compound.

Evaluation of Anticancer Activity

Many benzothiazole derivatives have demonstrated potent anticancer activity. Therefore, a primary focus of the investigation should be to assess the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a reliable and widely used method for initial cytotoxicity screening.

Rationale: This assay provides a quantitative measure of cell viability, allowing for the rapid determination of whether the compound has a cytotoxic effect on cancer cells. A broad panel of cell lines (e.g., representing breast, lung, colon, and hematopoietic cancers) should be used to identify potential cancer-type selectivity.

Detailed Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Secondary Assay: Apoptosis Induction

If the compound exhibits significant cytotoxicity, it is crucial to determine the mode of cell death. Apoptosis (programmed cell death) is a preferred mechanism for anticancer agents.

Rationale: The induction of apoptosis is a hallmark of many effective chemotherapeutic drugs. Assays that differentiate between apoptosis and necrosis, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, provide critical insights into the compound's mechanism.

Experimental Workflow:

-

Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells using a flow cytometer. The results will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Investigation of Antimicrobial Properties

The benzothiazole nucleus is also a key component of many antimicrobial agents. Therefore, screening this compound for antibacterial and antifungal activity is a logical step.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.

Rationale: This assay provides a quantitative measure of the compound's potency against a range of pathogenic bacteria and fungi. It is essential for comparing the compound's activity to that of standard antibiotics.

Detailed Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 1: Hypothetical Antimicrobial Screening Data

| Microorganism | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus (Gram-positive) | 16 | 1 |

| E. coli (Gram-negative) | >128 | 0.5 |

| C. albicans (Fungus) | 32 | N/A |

Preliminary Mechanism of Action (MoA) Studies

Should the primary and secondary screenings yield promising results, preliminary MoA studies can provide valuable insights into the compound's molecular targets.

Caspase Activation Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis.

Rationale: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm that the observed cytotoxicity is mediated by the apoptotic pathway.

Caption: A simplified diagram of the caspase-mediated apoptotic pathway.

Experimental Approach:

Commercially available colorimetric or fluorometric assay kits can be used to measure caspase-3/7 activity in cell lysates after treatment with the compound. An increase in caspase activity compared to untreated cells would be indicative of apoptosis induction.

Conclusion and Future Directions

This guide provides a foundational strategy for the biological characterization of this compound. The proposed workflow, from broad screening to focused mechanistic studies, allows for a comprehensive evaluation of its therapeutic potential. Positive results in these initial assays would justify more advanced studies, including:

-

In vivo efficacy studies in animal models of cancer or infectious disease.

-

Pharmacokinetic and toxicological profiling to assess the compound's drug-like properties.

-

Target identification studies using techniques such as affinity chromatography or proteomics to identify the specific molecular targets of the compound.

The systematic approach outlined herein will enable researchers to efficiently and rigorously assess the biological activity of this novel benzothiazole derivative and determine its potential for further development as a therapeutic agent.

References

-

Bansal, Y. & Silakari, O. (2012). The therapeutic journey of benzothiazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. [Link]

-

Bradshaw, T. D., et al. (2002). 2-(4-Amino-3-methylphenyl)benzothiazoles: novel agents with potent and selective antitumor activity. Journal of Medicinal Chemistry, 45(7), 1428-1437. [Link]

- Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th ed. CLSI standard M07.

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

-

Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing Cell Death by Annexin V and Propidium Iodide Staining. Cold Spring Harbor Protocols, 2016(9). [Link]

"in vitro evaluation of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine"

<Technical Guide

An Integrated Strategy for the In Vitro Evaluation of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine

Introduction: The Rationale for Investigation

The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] Its unique electronic configuration and structural versatility allow for diverse interactions with critical biological targets.[5] The specific compound, This compound , combines the benzothiazole nucleus with a pyrrolidine moiety at the C-2 position and an amine group at C-6. Substitutions at these positions are known to be critical for modulating pharmacological activity.[4] The pyrrolidine ring, a non-planar saturated heterocycle, is of great interest in drug discovery for its ability to explore pharmacophore space in three dimensions, potentially enhancing binding affinity and selectivity.[6]

This guide presents a structured, multi-phase approach for the comprehensive in vitro evaluation of this novel entity. The objective is to systematically characterize its cytotoxic profile, identify potential molecular targets, and elucidate its mechanism of action (MoA). This logical progression is fundamental in early-stage drug discovery to validate a compound's therapeutic potential and guide further development.[7][8][9]

Strategic Framework for In Vitro Evaluation

A successful in vitro evaluation is not a linear path but a branching decision tree. Our strategy is designed to efficiently de-risk the compound and build a comprehensive biological profile. The workflow begins with broad assessments of cytotoxicity to define a therapeutic window, followed by targeted assays to probe for specific molecular interactions, and concludes with mechanistic studies to understand the downstream cellular consequences.

Mandatory Visualization: The Evaluation Workflow

The following diagram illustrates the strategic workflow, emphasizing decision points that guide the subsequent experimental phases.

Sources

- 1. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamscience.com [benthamscience.com]

- 5. Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation [aristonpubs.com]

- 6. iris.unipa.it [iris.unipa.it]

- 7. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Synthesis of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-amine Derivatives

Foreword: The Enduring Significance of the Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its unique structural and electronic characteristics have established it as a versatile foundation for the design and synthesis of novel therapeutic agents targeting a wide array of diseases.[2][3] Derivatives of benzothiazole have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][4][5] The amenability of the benzothiazole ring system to chemical modification allows for the fine-tuning of its biological activity, making it a focal point of extensive research in drug discovery and development.[6] This guide provides an in-depth exploration of the synthesis of a specific derivative, 2-pyrrolidin-1-yl-1,3-benzothiazol-6-amine, offering a detailed synthetic pathway, experimental protocols, and insights into its potential therapeutic relevance.

Strategic Approach to the Synthesis of this compound

The synthesis of the target molecule, this compound, necessitates a multi-step approach that strategically builds the core benzothiazole scaffold and subsequently introduces the desired functional groups at the 2- and 6-positions. The proposed synthetic route, outlined below, is designed for efficiency and is grounded in well-established chemical transformations commonly employed in the synthesis of benzothiazole derivatives.[7][8]

Caption: Proposed synthetic pathway for this compound.

Part 1: Construction of the Core Scaffold: Synthesis of 6-Nitro-1,3-benzothiazol-2-amine

The initial phase of the synthesis focuses on the construction of the 6-nitro-2-aminobenzothiazole intermediate. The Hugershoff reaction, a classic and reliable method for the formation of 2-aminobenzothiazoles, is the chosen strategy.[9] This reaction involves the oxidative cyclization of an arylthiourea, which is formed in situ from the corresponding aniline.[9]

Experimental Protocol: Hugershoff Reaction

Step 1: Formation of the Arylthiourea Intermediate and Oxidative Cyclization

-

In a well-ventilated fume hood, dissolve 4-nitroaniline (1 equivalent) in glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Add potassium thiocyanate (3 equivalents) to the solution and stir the mixture at room temperature until the salt is fully dissolved.

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of crushed ice with constant stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Collect the precipitated solid by vacuum filtration, wash it thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the crude 6-nitro-1,3-benzothiazol-2-amine in a vacuum oven. The product can be further purified by recrystallization from ethanol or a suitable solvent mixture.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Serves as a solvent that can dissolve the reactants and facilitate the reaction.

-

Potassium Thiocyanate: Acts as the source of the thiocyanate group for the formation of the arylthiourea intermediate.

-

Bromine: Functions as the oxidizing agent required for the cyclization of the arylthiourea to the benzothiazole ring.[9]

-

Ice Bath: The initial cooling is crucial to control the exothermic reaction between bromine and the thiourea intermediate.

-

Heating: Provides the necessary activation energy for the cyclization reaction to proceed to completion.

Part 2: Introduction of the Pyrrolidine Moiety

The second stage of the synthesis involves the introduction of the pyrrolidine ring at the 2-position of the benzothiazole core. This is achieved through a nucleophilic aromatic substitution reaction, where the pyrrolidine acts as the nucleophile, displacing a suitable leaving group at the 2-position. In this proposed route, we will first convert the 2-amino group to a better leaving group or perform the substitution under conditions that facilitate the displacement. A more direct approach, however, involves the nucleophilic substitution of a 2-halobenzothiazole. For the purpose of this guide, we will proceed with a plausible direct amination approach, which may require specific catalytic conditions. A more classical approach would involve converting the 2-amino group to a 2-chloro or 2-bromo derivative before reacting with pyrrolidine. However, for a more modern approach, we can explore a direct C-N coupling.

A highly effective method for forming C-N bonds is the Buchwald-Hartwig amination.[10][11] This palladium-catalyzed cross-coupling reaction is widely used for the synthesis of aryl amines from aryl halides or triflates and amines.[12][13]

Experimental Protocol: Buchwald-Hartwig Amination

Step 2: Palladium-Catalyzed Coupling of 2-Chloro-6-nitrobenzothiazole with Pyrrolidine

Note: This step assumes the prior synthesis of 2-chloro-6-nitrobenzothiazole from 6-nitro-1,3-benzothiazol-2-amine via a Sandmeyer-type reaction, which is a standard transformation.

-

To an oven-dried Schlenk tube, add 2-chloro-6-nitrobenzothiazole (1 equivalent), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

-

Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.5-2 equivalents).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene or another suitable aprotic solvent via syringe.

-

Add pyrrolidine (1.2-1.5 equivalents) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, then dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-pyrrolidin-1-yl-6-nitro-1,3-benzothiazole.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Phosphine Ligand: This catalytic system is essential for the oxidative addition of the aryl halide and the reductive elimination of the final product, which are key steps in the Buchwald-Hartwig catalytic cycle.[13]

-

Strong Base: The base is required to deprotonate the amine, making it a more potent nucleophile, and to facilitate the reductive elimination step.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is necessary to prevent its deactivation.

-

Anhydrous Solvent: Water can interfere with the reaction by reacting with the base and the catalyst.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Part 3: Final Step - Reduction of the Nitro Group

The final transformation in this synthetic sequence is the reduction of the nitro group at the 6-position to the corresponding amine. This is a common and generally high-yielding reaction.

Experimental Protocol: Nitro Group Reduction

Step 3: Reduction to this compound

-

Dissolve 2-pyrrolidin-1-yl-6-nitro-1,3-benzothiazole (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add a reducing agent. A common and effective choice is tin(II) chloride dihydrate (SnCl2·2H2O, 3-5 equivalents) in the presence of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the solution is basic.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the final compound, this compound, by column chromatography or recrystallization to yield the pure product.

Causality Behind Experimental Choices:

-

Tin(II) Chloride Dihydrate: A mild and effective reducing agent for the selective reduction of aromatic nitro groups in the presence of other functional groups.

-

Hydrochloric Acid: Creates the acidic medium necessary for the reduction reaction to proceed efficiently.

-

Neutralization: Is required to deprotonate the newly formed amine and allow for its extraction into an organic solvent.

Characterization and Data

The synthesized intermediates and the final product should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[4]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data (Expected) |

| 6-Nitro-1,3-benzothiazol-2-amine | C₇H₅N₃O₂S | 195.20 | ¹H NMR signals for aromatic protons and the amino group. IR peaks for N-H, NO₂, and C=N stretching. |

| 2-Pyrrolidin-1-yl-6-nitro-1,3-benzothiazole | C₁₁H₁₁N₃O₂S | 249.29 | ¹H NMR signals for aromatic and pyrrolidine protons. Absence of N-H signal. |

| This compound | C₁₁H₁₃N₃S | 219.31 | ¹H NMR signals for aromatic and pyrrolidine protons, and the new amino group. IR peaks for N-H stretching. |

Therapeutic Potential and Future Directions

The 2-aminobenzothiazole scaffold is a cornerstone in the development of various therapeutic agents.[14] Numerous derivatives have been reported to exhibit significant biological activities, particularly as anticancer and anti-inflammatory agents.[4][15] The introduction of a pyrrolidine moiety at the 2-position and an amino group at the 6-position of the benzothiazole ring in the target molecule is anticipated to modulate its biological profile. These modifications could enhance its interaction with specific biological targets, such as kinases, which are often implicated in cancer and inflammatory diseases.[14][16] Further biological evaluation of this compound and its derivatives is warranted to explore their full therapeutic potential.

References

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL not provided)[16]